Methyl 3-fluoro-4-methoxybenzoate

Overview

Description

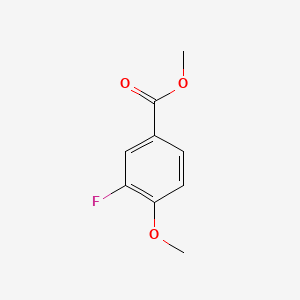

Methyl 3-fluoro-4-methoxybenzoate (CAS: 369-30-2) is an aromatic ester with the molecular formula C₉H₉FO₃ and an average molecular mass of 184.166 g/mol . It features a benzoate backbone substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, esterified with a methyl group. This compound is commonly used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which modulate reactivity and stability .

Preparation Methods

Direct Fluorination of 3-Methoxybenzoic Acid Derivatives

One of the primary approaches to synthesize methyl 3-fluoro-4-methoxybenzoate involves direct fluorination of 3-methoxybenzoic acid or its derivatives, followed by esterification.

- Starting Material: 3-Methoxybenzoic acid

- Fluorination Agent: Electrophilic fluorinating reagents or selective fluorination conditions

- Esterification: Conversion of the fluorinated acid to the methyl ester via reaction with methanol under acidic conditions or using methylating agents

This method benefits from straightforward access to starting materials and relatively mild reaction conditions, though regioselectivity and yield depend on the fluorination reagent and conditions used. The reaction typically proceeds with good selectivity for the 3-fluoro substitution due to directing effects of the methoxy group.

Bromination Followed by Fluorination and Esterification

A multi-step synthetic route involves initial bromination of a hydroxybenzoate intermediate, followed by fluorination and methylation:

Step 1: Bromination

Bromine is added dropwise to a solution of a hydroxybenzoate derivative in a 1:1 mixture of dichloromethane and acetic acid at 0 °C (ice-cooled), then warmed to room temperature and stirred for extended periods (up to 40 hours). This step yields methyl 3-bromo-5-fluoro-4-hydroxybenzoate with high yield (~95%) [Table 1].Step 2: Fluorination

The brominated intermediate undergoes fluorination, often via nucleophilic aromatic substitution or other fluorinating agents, to introduce the fluorine atom at the 3-position.Step 3: Methylation/Esterification

The carboxylic acid group is methylated using methanol or methylating agents to form the methyl ester.

Table 1: Bromination Reaction Conditions and Yield

This method is advantageous for its high yield and purity of intermediates, facilitating subsequent fluorination and methylation steps.

Reduction of 3-Fluoro-4-methoxybenzoic Acid to Alcohols and Subsequent Esterification

Another pathway involves the reduction of 3-fluoro-4-methoxybenzoic acid to the corresponding benzyl alcohol, which can then be oxidized or esterified to the methyl ester:

- Reduction Agent: Borane-dimethylsulfide complex in tetrahydrofuran (THF)

- Reaction Conditions: The acid is treated with borane-dimethylsulfide complex and trimethyl borate at 0 °C, then warmed to room temperature and stirred overnight.

- Workup: Quenching with methanol, extraction with ethyl acetate, drying, and evaporation yield the benzyl alcohol intermediate with nearly quantitative yield (100%).

This intermediate can be further converted to this compound via oxidation and esterification steps.

Summary of Key Preparation Approaches

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct fluorination and esterification | 3-Methoxybenzoic acid | Fluorinating agents, methanol, acid catalyst | Mild to moderate temperature | Moderate to high | Depends on fluorination selectivity |

| Bromination followed by fluorination and methylation | Hydroxybenzoate derivative | Bromine, acetic acid, dichloromethane | 0 °C to room temp, 40 h | ~95% (bromination step) | High purity intermediate |

| Reduction to benzyl alcohol intermediate | 3-Fluoro-4-methoxybenzoic acid | Borane-dimethylsulfide, trimethyl borate | 0 °C to room temp, overnight | 100% (reduction step) | High yield, versatile intermediate |

Research Findings and Practical Considerations

- Yield and Purity: Bromination under controlled temperature and solvent conditions yields intermediates with excellent purity and high yield, which is crucial for downstream fluorination and esterification steps.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring reaction progress and confirming product formation.

- Safety and Handling: Bromine and borane complexes require careful handling due to their corrosive and reactive nature. Reactions are typically conducted under inert atmospheres and with appropriate cooling to control exothermicity.

- Solvent Choice: Dichloromethane and acetic acid mixtures provide an effective medium for bromination, balancing solubility and reactivity.

- Scalability: The described methods have been demonstrated on gram scales with reproducible yields, indicating potential for scale-up in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.

Reduction: Formation of 3-fluoro-4-methoxybenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-fluoro-4-methoxybenzoate is utilized as a building block in the synthesis of various bioactive molecules. Its structural features allow it to engage in diverse chemical reactions, leading to compounds with potential therapeutic effects.

Case Study: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

A study investigated the synthesis of acylhydrazones from this compound, which showed promising inhibition of MIF, a protein involved in inflammatory responses. The synthesized compounds exhibited IC50 values ranging from 10 μM to 79 μM, indicating their potential as anti-inflammatory agents .

Antiviral Activities

Research has demonstrated that derivatives of this compound possess antiviral properties. For instance, modifications of this compound have been evaluated for their effectiveness against Hepatitis B virus (HBV).

Case Study: Anti-Hepatitis B Activity

In a study published by MDPI, novel derivatives synthesized from this compound were tested for anti-HBV activity. The results indicated that certain derivatives significantly inhibited HBV replication, showcasing the compound's potential in developing antiviral therapies .

Analytical Chemistry

The compound is frequently used in analytical methods for detecting and quantifying various substances due to its unique spectroscopic properties. It can be employed in chromatography and mass spectrometry.

Application: Chromatographic Analysis

This compound's stability and distinct spectral characteristics make it suitable for use as a standard reference material in chromatographic techniques, aiding in the analysis of complex mixtures .

Cell Biology Applications

In cell biology, this compound is used for cell culture and modification studies. Its derivatives can influence cellular processes such as migration and proliferation.

Case Study: Cell Proliferation Studies

Research has shown that certain derivatives of this compound can modulate cell proliferation rates in cancer cell lines, suggesting potential applications in cancer treatment strategies .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various novel compounds with enhanced biological activities.

Example: Synthesis of Fluorinated Compounds

Research has highlighted the use of this compound in synthesizing fluorinated analogs that exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxy group influences the compound’s solubility and stability, making it suitable for use in different environments. The ester group facilitates its incorporation into larger molecular structures, enabling its use as a building block in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 4-fluoro-3-methoxybenzoate (CAS: 74385-37-8)

- Structural Difference : Fluorine and methoxy groups are swapped (fluoro at 4-position , methoxy at 3-position ).

- Impact : Alters electronic distribution on the aromatic ring. The meta-methoxy group may enhance solubility in polar solvents compared to the para-substituted counterpart.

- Similarity Index : 0.96 (based on substituent type and arrangement) .

Ethyl 3-fluoro-4-methoxybenzoate (CAS: 170645-87-1)

- Structural Difference : Ethyl ester replaces the methyl ester.

- Impact: Increased molecular weight (212.21 g/mol vs.

- Synthesis: Likely prepared via similar esterification routes but with ethanol instead of methanol .

Derivatives with Additional Substituents

Ethyl 3,5-difluoro-4-methoxybenzoate (CAS: 1256482-44-6)

- Structural Difference : Two fluorine atoms at 3- and 5-positions , methoxy at 4-position , and ethyl ester.

- Similarity Index : 0.94 .

Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (CAS: 1381944-35-9)

- Structural Difference : A 4-methoxyphenyl group is added at the 3-position .

- Application : Likely used in advanced intermediates for drug discovery due to extended conjugation .

Ortho-Substituted Analogs

Methyl 3-fluoro-2-methoxybenzoate (CAS: H31994)

- Structural Difference : Methoxy group at 2-position (ortho to fluorine).

- Impact : Steric hindrance between ortho substituents may reduce reaction rates in nucleophilic substitution compared to para-substituted analogs.

- Physical Properties : Likely lower melting point due to reduced symmetry .

Physicochemical Properties Comparison

Research Findings

- Electronic Effects : Fluorine at the 3-position (meta to ester) withdraws electron density, enhancing electrophilic substitution at the 5-position , whereas methoxy at 4-position donates electrons, directing reactions to the 2- and 6-positions .

- Biological Activity: Fluorine substitution is associated with increased metabolic stability in drug candidates, as seen in analogs of aminoazo dyes .

Biological Activity

Methyl 3-fluoro-4-methoxybenzoate is an organic compound with significant potential in various biological applications. Its structure, characterized by a benzoate ester with fluorine and methoxy substituents, contributes to its unique chemical properties and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Molecular Characteristics:

- Chemical Formula: C₉H₉F O₃

- Molecular Weight: 184.17 g/mol

- CAS Number: 369-30-2

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=CC(F)=C(OC)C=C1 |

| PubChem CID | 592848 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the methoxy group enhances lipophilicity, while the fluorine atom increases reactivity, allowing for specific interactions with enzymes and receptors.

- Hydrogen Bonding: The methoxy group can form hydrogen bonds, facilitating interactions with proteins and nucleic acids.

- Electronegativity Effects: The fluorine atom's electronegativity may enhance binding affinity to certain molecular targets, influencing biochemical pathways.

Biological Activity Studies

Research into the biological activities of this compound has revealed several potential pharmacological effects:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.

- Enzyme Inhibition: It has been investigated as a competitive inhibitor in enzyme assays, demonstrating varying degrees of inhibition against target enzymes such as lysozyme and others involved in metabolic pathways .

Case Studies and Research Findings

- Inhibition Studies:

- Synthesis and Characterization:

-

Comparative Analysis:

- Comparisons with structurally similar compounds (e.g., methyl 3-amino-2-fluoro-4-methoxybenzoate) indicate that variations in substituent positions significantly influence biological activity profiles. For instance, compounds lacking the methoxy group showed reduced interaction capabilities with biological targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of Methyl 3-fluoro-4-methoxybenzoate?

- Methodological Approach :

- Stepwise Functionalization : Start with 3-fluoro-4-methoxybenzoic acid and employ esterification via Fischer-Speier reaction using methanol and sulfuric acid as a catalyst. Monitor reaction completion via TLC or HPLC .

- Purification : Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester. Yield optimization (70–85%) requires strict temperature control (60–80°C) and anhydrous conditions .

- Key Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst (H₂SO₄) | 2–3 mol% | Maximizes esterification efficiency |

| Reaction Time | 6–8 hrs | Prevents over-esterification/byproducts |

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Spectroscopic Validation :

- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃, δ ~3.9 ppm), aromatic protons (δ 6.8–8.1 ppm), and ester carbonyl (δ ~168 ppm in ¹³C NMR). Fluorine coupling (³J₃,₄ ~8 Hz) confirms substituent positions .

- Mass Spectrometry : ESI-MS or EI-MS to detect molecular ion [M+H]⁺ at m/z 198.1 (C₉H₉FO₃). Fragmentation patterns validate ester cleavage .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity challenges in electrophilic substitution reactions involving this compound?

- Strategy :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The meta-directing fluorine and ortho/para-directing methoxy group create competing regioselectivity. Calculate Fukui indices to predict nitration/bromination sites .

- Experimental Validation : Compare computational predictions with experimental outcomes (e.g., nitration at C-5 vs. C-6). X-ray crystallography (SHELX refinement) confirms substituent positions .

Q. How do structural modifications (e.g., halogen substitution) impact this compound’s biological activity?

- Comparative Analysis :

- Mechanistic Insight : Fluorine’s electronegativity enhances membrane permeability, while nitro groups increase redox activity. SAR studies guide lead optimization in drug discovery .

Q. What strategies address conflicting NMR data for substituent positions in this compound derivatives?

- Resolution Methods :

- 2D NMR (COSY, NOESY) : Correlate coupling between aromatic protons and adjacent substituents. For example, NOE between methoxy and H-5 confirms para-substitution .

- X-ray Crystallography : SHELXL refinement resolves positional ambiguities (e.g., distinguishing C-3 vs. C-5 nitro isomers) with <0.01 Å bond-length precision .

- Case Study : Discrepancy in H-2/H-6 coupling constants (³J = 2.5 vs. 8.1 Hz) resolved via NOESY, confirming fluorine at C-3 .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Hypothesis Testing :

- Contradiction : Reported solubility in DMSO (high) vs. hexane (low) conflicts with logP predictions (~2.1).

- Resolution : Measure partition coefficients (logD at pH 7.4) to account for ionization. Solubility in DMSO may reflect hydrogen bonding with ester carbonyl, overriding logP trends .

Q. Methodological Best Practices

Properties

IUPAC Name |

methyl 3-fluoro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKOKYAREMINFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343878 | |

| Record name | Methyl 3-fluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-30-2 | |

| Record name | Benzoic acid, 3-fluoro-4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-fluoro-4-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.